molecular formula C21H24N2O4 B2952875 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide CAS No. 300815-59-2

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide

Cat. No.: B2952875
CAS No.: 300815-59-2
M. Wt: 368.433
InChI Key: AHZJUJBYCSKIEE-UHFFFAOYSA-N
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Description

6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide is a complex organic compound notable for its multifaceted applications across various scientific fields. This compound, with its unique structural framework, belongs to the class of isoquinolines and exhibits significant bioactive properties that make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide typically involves a multi-step process. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the dioxo groups. Subsequent steps involve the addition of the hexanamide moiety and the hydroxypropyl group under controlled reaction conditions, such as maintaining specific pH levels and temperatures to ensure the stability of intermediates and the final product.

Industrial Production Methods: For large-scale production, methods like catalytic hydrogenation, high-pressure techniques, and advanced chromatographic purification steps are employed. These methods ensure high yield and purity of the compound, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, resulting in further functionalization of the molecule.

  • Reduction: Reduction reactions, often using hydrogen gas or hydride donors, can modify the double bonds or reduce the dioxo groups.

  • Substitution: Various nucleophilic substitution reactions can occur, particularly at positions adjacent to the dioxo groups, using reagents like sodium alkoxides or amines.

Common Reagents and Conditions:
  • Oxidation: Reagents like potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas, sodium borohydride.

  • Substitution: Sodium alkoxides, primary or secondary amines.

Major Products Formed: Depending on the reaction type, the major products can include variously substituted isoquinoline derivatives, reduced isoquinolines, and additional hydroxylated compounds.

Scientific Research Applications

Chemistry: In chemistry, 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide is used as a precursor in the synthesis of more complex molecules, as well as a reactant in mechanistic studies to understand its transformation under various conditions.

Biology: Biologically, this compound is studied for its potential as an enzyme inhibitor, affecting pathways that are crucial for cell function and proliferation.

Medicine: In medicine, it holds promise for developing new drugs, particularly in the treatment of diseases where inhibiting specific biochemical pathways can lead to therapeutic benefits.

Industry: Industrially, it's used in the synthesis of materials with specific properties, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

Molecular Targets and Pathways Involved: The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes, and modulating their activity. This modulation can inhibit or activate certain biochemical pathways, leading to the compound’s desired effects.

Comparison with Similar Compounds

Similar Compounds:

  • 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide: Lacks the hydroxypropyl group, resulting in different reactivity and bioavailability.

  • 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-ethylhexanamide: The ethyl group alters its pharmacokinetic properties.

Uniqueness: What sets 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide apart is its hydroxypropyl group, which enhances its solubility and potentially its interaction with biological molecules, offering unique avenues for research and application.

And there you have it—an in-depth look at a fascinating compound that’s making waves across several scientific fields. This was fun! What do you think?

Properties

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxypropyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-14-6-12-22-18(25)11-2-1-3-13-23-20(26)16-9-4-7-15-8-5-10-17(19(15)16)21(23)27/h4-5,7-10,24H,1-3,6,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZJUJBYCSKIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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